molecular formula C6H2Cl2O4-2 B1256326 2,5-Dichloromuconate

2,5-Dichloromuconate

Cat. No.: B1256326
M. Wt: 208.98 g/mol
InChI Key: HECLTTZJJYETPR-CCAGOZQPSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-cis,cis-muconate (C₆H₄Cl₂O₄) is a medium-chain fatty acid derivative characterized by its conjugated dienoate structure with chlorine substituents at the 2 and 5 positions . It exists as a white crystalline solid with a molecular weight of 206.99 g/mol and is practically insoluble in water. Its moderate acidity (pKa ~3–4) arises from the two carboxylic acid groups. Notably, it serves as a biomarker in foods like garlic, bitter gourd, and swede, indicating microbial or enzymatic activity in these matrices .

Properties

Molecular Formula

C6H2Cl2O4-2

Molecular Weight

208.98 g/mol

IUPAC Name

(2Z,4Z)-2,5-dichlorohexa-2,4-dienedioate

InChI

InChI=1S/C6H4Cl2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/p-2/b3-1-,4-2-

InChI Key

HECLTTZJJYETPR-CCAGOZQPSA-L

Isomeric SMILES

C(=C(\Cl)/C(=O)[O-])\C=C(/Cl)\C(=O)[O-]

Canonical SMILES

C(=C(C(=O)[O-])Cl)C=C(C(=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Comparative Insights

Structural and Functional Differences 2,5-Dichloromuconate features a linear dienoate backbone, enabling conjugation and resonance stabilization, unlike the aromatic rings in dichloroaniline or dichloroanisole. This structure contributes to its insolubility and role as a metabolic intermediate . 2,5-Dichloroaniline and 2,5-Dichloroanisole are aromatic with electron-withdrawing -Cl groups. The former’s amine group makes it a weak base, while the latter’s methoxy group enhances lipophilicity, favoring use in organic solvents .

Acidity and Reactivity The carboxylic acid groups in 2,5-dichloromuconate confer moderate acidity (pKa ~3–4), contrasting with the neutral 2,5-dichloroanisole (pKa ~10) and the weakly basic 2,5-dichloroaniline (pKa ~4.6) . 2-(2,5-Dichlorophenoxy)propanoyl chloride exhibits high reactivity due to its acyl chloride group, enabling nucleophilic substitutions in agrochemical synthesis .

Applications 2,5-Dichloromuconate is uniquely linked to natural biomarkers, unlike synthetic intermediates like 2,5-dichloroaniline (dyes) or 2,5-dichlorobenzenesulfonamide (pharmaceutical crystallography) .

Research Findings and Data

  • Degradation Pathways : 2,5-Dichloromuconate is a metabolite in microbial degradation of chlorinated aromatics, unlike 2,5-dichloroaniline, which is a pollutant requiring remediation .
  • Thermodynamic Stability : Computational studies suggest the cis,cis configuration of 2,5-dichloromuconate is stabilized by intramolecular hydrogen bonding, a feature absent in rigid aromatic analogs .
  • Synthetic Utility: While 2,5-dichloroanisole’s methoxy group aids in Suzuki couplings, 2,5-dichloromuconate’s dienoate structure is less reactive in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloromuconate
Reactant of Route 2
2,5-Dichloromuconate

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